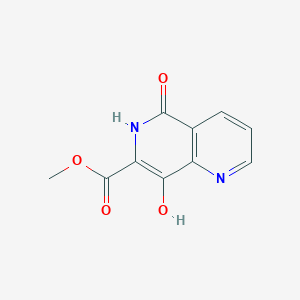
Methyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate
Cat. No. B8608525
M. Wt: 220.18 g/mol
InChI Key: AOTWTCZDLMVIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06921759B2
Procedure details


This compound was prepared as described in M. Suzuki et.al., Synthetic Communications, 1978, pg. 461. To a solution of furo[3,4]pyridine-5,7-dione (130 g, 872 mmol) in anhydrous DMF (250 ml) was added 1 liter of dry THF and methyl isocyanoacetate (86.4 g, 872 mmol). This was stirred for 15 minutes at 40° C. under nitrogen, followed by dropwise addition of DBU (132.8 g, 130.4 ml, 872 mmol) which was dissolved in THF (300 ml). After one hour the solvent was removed under reduced pressure and the resultant crude 2-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]nicotinic acid and regioisomeric 3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]pyridine-2-carboxylic acid products were taken up into MeOH (1 liter). Concentrated HCl (12 M, 291 ml) was then added dropwise while the solution stirred at 55° C. This was stirred for 0.5 hours at which time the crude solids were collected by vacuum filtration. The desired regioisomer was purified by successive recrystallizations in methanol. This provided pure yellow solids. TLC (silica, 90:10:3, dichloromethane, methanol, acetic acid), R f (desired regioisomer)=0.23, R f (undesired regioisomer)=0.62.






Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:6]2[C:7](=[O:11])O[C:9](=[O:10])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N+:12]([CH2:14][C:15]([O:17][CH3:18])=[O:16])#[C-].C1CCN2C(=NCCC2)CC1>CN(C=O)C.C1COCC1>[OH:11][C:7]1[C:6]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:9](=[O:10])[NH:12][C:14]=1[C:15]([O:17][CH3:18])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=C1C(OC2=O)=O
|
|
Name
|
|
|
Quantity
|
86.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
130.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This was stirred for 15 minutes at 40° C. under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After one hour the solvent was removed under reduced pressure
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated HCl (12 M, 291 ml) was then added dropwise while the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 55° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This was stirred for 0.5 hours at which time the crude solids
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by vacuum filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired regioisomer was purified by successive recrystallizations in methanol
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(NC(C=2C=CC=NC12)=O)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
